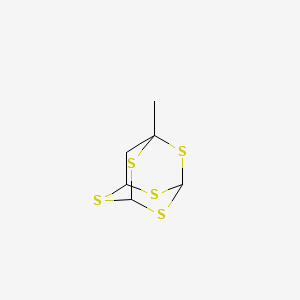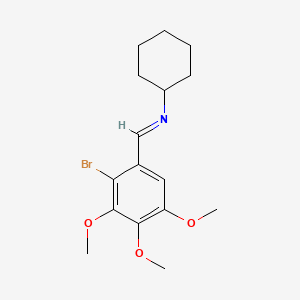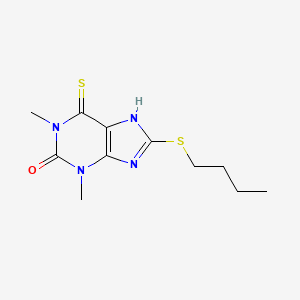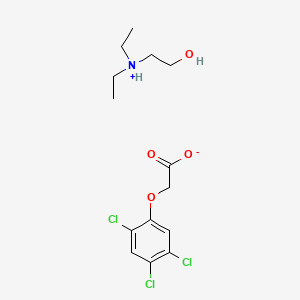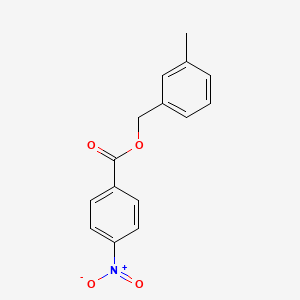![molecular formula C31H33N3O2 B13799234 Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester is a complex organic compound belonging to the class of azepinoindoles. This compound is characterized by its unique azepino[4,5-b]indole skeleton, which is a seven-membered ring fused to an indole moiety. The presence of the bis(phenylmethyl)amino group and the ethyl ester functionality further adds to its structural complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azepino[4,5-b]indole derivatives typically involves the Pictet-Spengler type condensation of tryptamine derivatives with aldehydes or ketones . This reaction is known for its ability to form indole-annulated heterocyclic structures. The direct C-H functionalization of 2-alkyl tryptamines has been employed to assemble the azepino[4,5-b]indole skeleton . Another method involves the ring expansion of ammonium ylide, formed by the reaction of tetrahydro-β-carbolines with diazo compounds .
Industrial Production Methods
Industrial production methods for azepino[4,5-b]indole derivatives often rely on scalable synthetic routes that ensure high yields and operational simplicity. The use of Brønsted acid catalysis has been reported to be effective in preparing these derivatives under mild and environmentally benign conditions .
化学反应分析
Types of Reactions
Azepino[4,5-b]indole derivatives undergo various chemical reactions, including:
Oxidation: The oxidation of azepino[4,5-b]indole derivatives can lead to the formation of quinoline or isoquinoline derivatives.
Reduction: Reduction reactions can convert the azepino[4,5-b]indole skeleton into more saturated analogs.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can introduce functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitronium ions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted azepino[4,5-b]indole derivatives, which can exhibit diverse biological activities and potential therapeutic applications.
科学研究应用
Chemistry: These compounds serve as valuable intermediates in the synthesis of complex organic molecules and natural products.
Industry: In the pharmaceutical industry, azepino[4,5-b]indole derivatives are being investigated as lead compounds for drug development.
作用机制
The mechanism of action of azepino[4,5-b]indole derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, the structural similarity of azepino[4,5-b]indole derivatives to natural alkaloids allows them to interact with neurotransmitter receptors, potentially influencing neurological functions .
相似化合物的比较
Similar Compounds
Indole: A simpler structure compared to azepino[4,5-b]indole, indole is a fundamental building block in organic chemistry and is present in many natural products.
Tetrahydro-β-carboline: This compound shares a similar ring structure but lacks the additional functional groups present in azepino[4,5-b]indole derivatives.
Quinoline: Another heterocyclic compound, quinoline, has a similar nitrogen-containing ring but differs in its overall structure and properties.
Uniqueness
Azepino[4,5-b]indole derivatives are unique due to their seven-membered ring fused to an indole moiety, which imparts distinct chemical and biological properties. The presence of the bis(phenylmethyl)amino group and the ethyl ester functionality further enhances their potential as therapeutic agents.
属性
分子式 |
C31H33N3O2 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC 名称 |
ethyl 9-(dibenzylamino)-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate |
InChI |
InChI=1S/C31H33N3O2/c1-4-36-30(35)26-18-32-21-31(2,3)28-25-17-24(15-16-27(25)33-29(26)28)34(19-22-11-7-5-8-12-22)20-23-13-9-6-10-14-23/h5-18,32-33H,4,19-21H2,1-3H3 |
InChI 键 |
AAYOSEQMJNCVQX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNCC(C2=C1NC3=C2C=C(C=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



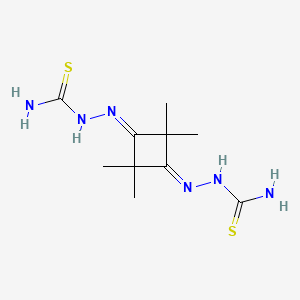
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
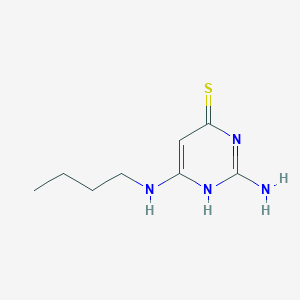


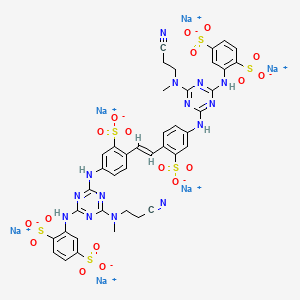
![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)
